molecular formula C21H17ClN2O5S B2438183 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 922089-44-9

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2438183
CAS No.: 922089-44-9
M. Wt: 444.89
InChI Key: MRBVWALRTWOGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide” is a chemical compound with the molecular formula C23H15ClN2O4S . It is related to other compounds such as “8-Chloro-5,10-dihydrodibenzo [b,e] [1,4]diazepin-11-one” and “11-Oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid” which are useful intermediates for the preparation of pharmaceutical actives and fine chemicals .

Scientific Research Applications

Ring-Forming Cascade in Carbonic Anhydrase Inhibitors

A study by Sapegin et al. (2018) discusses the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases. This is significant for therapeutic applications targeting these enzymes (Sapegin et al., 2018).

Pharmacology at Histamine Receptors and GPCRs

Naporra et al. (2016) synthesized oxazepine and related oxepine derivatives, exploring their pharmacological characteristics at histamine receptors and selected aminergic GPCRs. This study provides insights into receptor selectivity and specificity influenced by the oxazepine/oxepine moiety and chlorine substitution pattern (Naporra et al., 2016).

Synthesis of Chiral Ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate Derivatives

Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This study highlights the significance of these compounds in asymmetric synthesis (Munck et al., 2017).

Microbial Transformation of Oxazepine Compounds

Jiu et al. (1977) explored the microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine to obtain new derivatives. This study is crucial for understanding the microbial interactions with oxazepine compounds and their potential transformations (Jiu et al., 1977).

Asymmetric Alkynylation and Synthesis of Optically Active Derivatives

Ren et al. (2014) achieved asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, synthesizing optically active 11-substituted derivatives. This process offers a method for creating heterocyclic products with potential biological activity (Ren et al., 2014).

Polyfluorinated Analogues of Oxazepines

Gerasimova et al. (1989) presented an approach to polyfluorinated analogues of dibenzo[b,f][1,4]oxazepines, exploring their syntheses and properties. This research contributes to the development of novel compounds with potential pharmacological applications (Gerasimova et al., 1989).

Tandem Aromatic Nucleophilic Substitution

Sapegin et al. (2012) described the construction of pyrazolo-fused dibenzo[b,f][1,4]oxazepines via a tandem aromatic nucleophilic substitution process. This method provides a pathway to synthesize rare heterocyclic systems (Sapegin et al., 2012).

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5S/c1-12-3-6-19(28-2)20(9-12)30(26,27)24-14-5-8-17-15(11-14)21(25)23-16-10-13(22)4-7-18(16)29-17/h3-11,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBVWALRTWOGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.